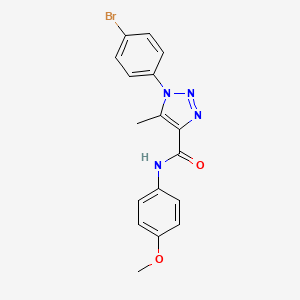

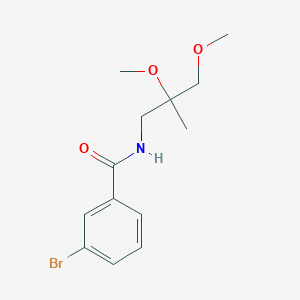

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound you mentioned is a type of benzamide with a bromo group and a 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen of the amide group.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide, focusing on six unique fields:

Antioxidant Activity

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has shown significant potential as an antioxidant. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are crucial for preventing oxidative stress in biological systems . This makes it a valuable compound for developing treatments aimed at reducing oxidative damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antibacterial Properties

This compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Research indicates that it exhibits substantial inhibitory effects on bacterial growth, making it a promising candidate for developing new antibacterial agents . Its effectiveness against a broad spectrum of bacteria suggests potential applications in treating bacterial infections and in the development of antibacterial coatings for medical devices.

Anti-inflammatory Applications

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has been investigated for its anti-inflammatory properties. It has shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This property is particularly useful in the development of treatments for inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

Cancer Research

The compound has been explored for its potential in cancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells . This makes it a candidate for developing new chemotherapeutic agents. Its mechanism of action involves disrupting the mitochondrial membrane potential and activating caspases, which are essential for the apoptotic process.

Neuroprotective Effects

Research has shown that 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . This suggests its potential use in developing neuroprotective drugs that could slow down or prevent the progression of these diseases.

Antifungal Activity

The compound has also been studied for its antifungal properties. It has demonstrated the ability to inhibit the growth of various fungal species, making it a potential candidate for antifungal drug development . This is particularly important in the context of increasing resistance to existing antifungal medications.

Mecanismo De Acción

Propiedades

IUPAC Name |

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPXBNMKMCIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)Br)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)

![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)

![1-Adamantyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2629056.png)

![1-Benzyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride](/img/structure/B2629058.png)

![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629059.png)

![N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2629060.png)